6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2/c1-26-16-8-14(18-9-19-16)17(25)21-12-4-2-3-11(7-12)13-5-6-15-22-20-10-24(15)23-13/h2-10H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPCQPOCIPLJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Carboxamide Core Formation
The pyrimidine-4-carboxamide segment is typically prepared via coupling reactions between activated carboxylic acid derivatives and aryl amines. A representative protocol involves:
- Activation of 6-methoxypyrimidine-4-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) at 0–25°C.
- Amide bond formation with 3-aminophenyltriazolopyridazine in the presence of N,N-diisopropylethylamine (DIEA), achieving yields of 65–78%.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | HATU, DMF, 0–25°C | 95% |
| Coupling | DIEA, 12–24 hr, RT | 78% |
This method prioritizes mild conditions to preserve the integrity of the triazolopyridazine group.
Triazolopyridazine Subunit Synthesis
The triazolopyridazine component is synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. A patented route outlines:
- Methylation of 3-chloro-6-methylpyridazine using sodium methylate under reflux (Step 1, 85% yield).
- Oxidation of 3-methoxy-6-methylpyridazine with sulfuric acid and potassium persulfate to yield 6-methoxypyridazine-3-carboxylic acid (Step 2, 72% yield).
These intermediates are critical for subsequent functionalization into triazolopyridazine.
Coupling Strategies and Reaction Optimization
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling is employed to attach the triazolopyridazine group to the phenyl ring. Key parameters include:
- Catalyst system : Pd(OAc)₂/Xantphos.
- Solvent : 1,4-Dioxane at 100°C.
- Yield : 62% after column chromatography.
Suzuki-Miyaura Coupling
Alternative routes utilize Suzuki coupling for aryl-aryl bond formation, though this is less common due to competing side reactions in the presence of multiple heterocycles.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, J = 8.4 Hz, 1H, triazolopyridazine-H).
- HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).
Scalability and Industrial Considerations
The Chinese patent emphasizes industrial feasibility by:
- Using cost-effective oxidants (e.g., K₂S₂O₈ instead of transition metal catalysts).
- Avoiding cryogenic conditions, enabling large-scale production.
In contrast, the Evitachem route prioritizes precision for research-scale synthesis.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome and yield of these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide exhibit significant cytotoxicity against various cancer cell lines. Notably:
- IC50 Values : Studies have reported IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating potent anticancer activity .
Kinase Inhibition
The primary mechanism of action for this compound involves inhibition of specific kinases, particularly c-Met kinase. This kinase plays a crucial role in cellular processes such as proliferation and survival:
- Targeted Therapy : Inhibition of c-Met has been linked to reduced tumor growth and metastasis in several preclinical models .
Anti-inflammatory Properties
Some derivatives of triazolopyridazines have shown promise as anti-inflammatory agents. These compounds can modulate inflammatory pathways and exhibit lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Cancer Therapy Research
- Inflammatory Disease Models
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares structural motifs with several triazolo-pyridazine derivatives, but key substitutions dictate target specificity and activity.
Key Observations :
- Core Heterocycle : C1632 and compound 10 share the triazolo[4,3-b]pyridazine core, while perzébertinib uses a triazolo[1,5-c]pyrimidine, which alters electronic properties and target selectivity .
- Substituents : The methoxy-pyrimidine group in C1632 contrasts with the pyridine in compound 10 and the trifluoromethyl-pyrrolidine in . These substitutions influence solubility, binding affinity, and metabolic stability .
Binding Interactions and Pharmacological Profiles
Structure-Activity Relationship (SAR) Insights
- Triazolo-Pyridazine Core : Essential for LIN28 and calpain-1 inhibition; replacing pyridazine with pyrimidine (perzébertinib) shifts activity to kinases .
- Methoxy Group (C1632) : Likely improves membrane permeability compared to bulkier substituents (e.g., trifluoromethyl in ) .
- Linker Flexibility : The phenyl linker in C1632 vs. pyridine in compound 10 affects steric compatibility with target binding pockets .
Biological Activity
The compound 6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest significant biological activities, particularly in oncology and kinase inhibition. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 301.31 g/mol. The presence of both triazole and pyrimidine rings contributes to its pharmacological potential.
Biological Activity Overview
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to triazolo-pyridazine derivatives. For instance, derivatives bearing similar structures have shown promising results against various cancer cell lines:
-
Table 1: Cytotoxicity of Related Compounds
Compound Cell Line IC50 (μM) Compound 22i A549 0.83 ± 0.07 Compound 12e MCF-7 1.23 ± 0.18 Compound 12e HeLa 2.73 ± 0.33
These compounds demonstrated significant cytotoxicity, indicating that the compound may exhibit similar or enhanced effects due to its unique structure.
2. Kinase Inhibition
The compound has been evaluated for its inhibitory activity against c-Met kinase, a crucial target in cancer therapy. Studies indicate that compounds with triazolo-pyridazine scaffolds possess potent inhibitory effects:
-
Table 2: Kinase Inhibition Potency
Compound c-Met Kinase IC50 (μM) Foretinib (control) 0.019 Compound 12e 0.090
The data suggest that the compound could serve as a lead compound for further development as a c-Met inhibitor.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of caspases.
- Cell Cycle Arrest : For instance, compound 12e was noted to cause G0/G1 phase arrest in A549 cells, which is indicative of its potential as an anticancer agent.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Triazolo-Pyridazine Derivatives : A study published in Nature reported that triazolo-pyridazine derivatives exhibited significant cytotoxicity against A549, MCF-7, and HeLa cell lines with IC50 values comparable to those of established anticancer drugs .
- Kinase Inhibition Research : Another study demonstrated that triazolo-pyridazine derivatives could inhibit c-Met kinase effectively, suggesting their potential use in targeted cancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
